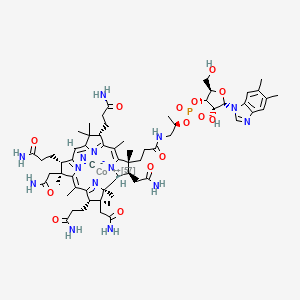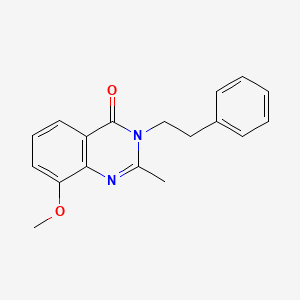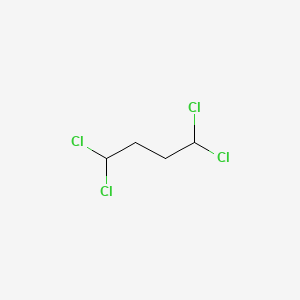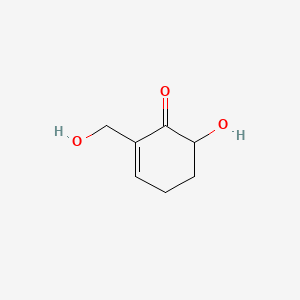
6-Hydroxy-2-(hydroxymethyl)cyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxy-2-(hydroxymethyl)cyclohex-2-en-1-one is an organic compound with the molecular formula C7H10O3 It is a derivative of cyclohexenone, featuring hydroxyl and hydroxymethyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Several synthetic routes exist for the preparation of 6-Hydroxy-2-(hydroxymethyl)cyclohex-2-en-1-one. One common method involves the oxidation of cyclohexene derivatives. For instance, catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts can yield cyclohexenone derivatives . Another approach involves the Birch reduction of anisole followed by acid hydrolysis .
Industrial Production Methods
Industrial production of this compound typically involves catalytic oxidation processes. These methods are favored due to their efficiency and scalability. The use of hydrogen peroxide and vanadium catalysts is a common industrial approach .
Análisis De Reacciones Químicas
Types of Reactions
6-Hydroxy-2-(hydroxymethyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hydroxyl and hydroxymethyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acid chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Ethers and esters.
Aplicaciones Científicas De Investigación
6-Hydroxy-2-(hydroxymethyl)cyclohex-2-en-1-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-Hydroxy-2-(hydroxymethyl)cyclohex-2-en-1-one involves its interaction with various molecular targets and pathways. The hydroxyl and hydroxymethyl groups allow the compound to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate enzyme activities, receptor binding, and other cellular processes, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(Hydroxymethyl)cyclohex-2-en-1-one: Similar in structure but lacks the additional hydroxyl group.
6-Hydroxy-6-methylcyclohex-2-en-1-one: Contains a methyl group instead of a hydroxymethyl group.
2-Methyl-2-cyclohexen-1-one: Features a methyl group at the 2-position instead of a hydroxymethyl group.
Uniqueness
6-Hydroxy-2-(hydroxymethyl)cyclohex-2-en-1-one is unique due to the presence of both hydroxyl and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C7H10O3 |
|---|---|
Peso molecular |
142.15 g/mol |
Nombre IUPAC |
6-hydroxy-2-(hydroxymethyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C7H10O3/c8-4-5-2-1-3-6(9)7(5)10/h2,6,8-9H,1,3-4H2 |
Clave InChI |
PCRJCEYMCLGVAQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(=O)C(=C1)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


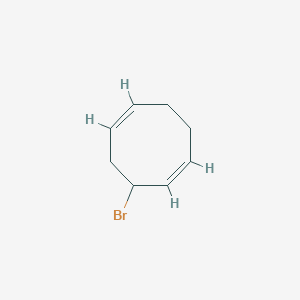
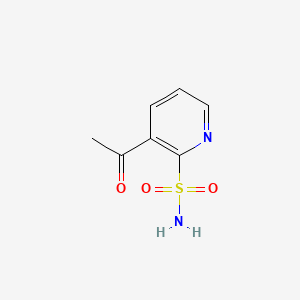
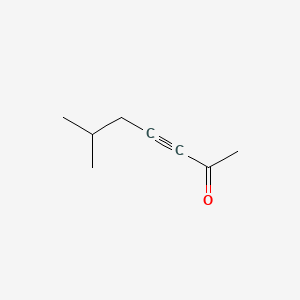
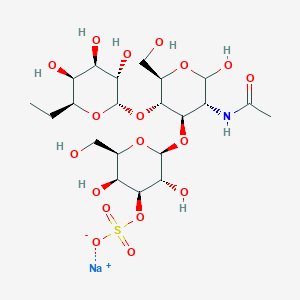
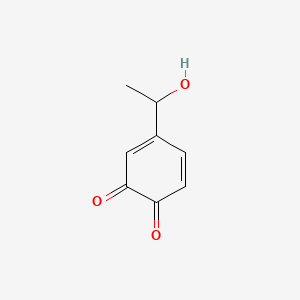
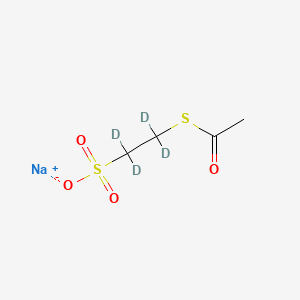

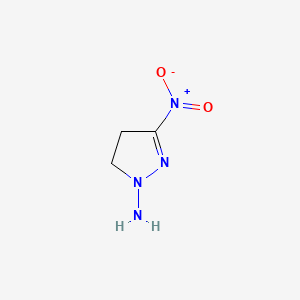
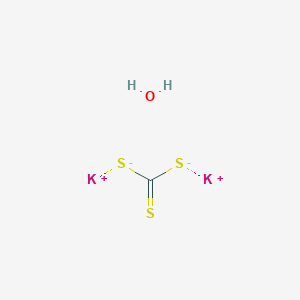
![(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[[3-[4-(2-piperidin-1-ylethoxy)benzoyl]-2-[4-[(3R,4S,5S,6R)-2,3,4,5-tetrahydroxy-6-methyloxan-2-yl]peroxyphenyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13835771.png)

